N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide is a complex organic compound that features a benzimidazole core substituted with a benzylthio group and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is then functionalized with a benzylthio group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the trichloroethyl group can produce dichloroethyl or monochloroethyl derivatives .
Scientific Research Applications
N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The benzylthio and trichloroethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(2-cyanoethyl)-4-piperidinyl-propanamide
- N-(1-phenethyl-4-piperidinyl)propionanilide .
Uniqueness
N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylthio group and the trichloroethyl moiety differentiates it from other benzimidazole derivatives, potentially leading to unique applications and effects .
Properties
CAS No. |
611185-64-9 |
---|---|
Molecular Formula |
C19H18Cl3N3OS |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]propanamide |
InChI |
InChI=1S/C19H18Cl3N3OS/c1-2-16(26)24-17(19(20,21)22)25-15-11-7-6-10-14(15)23-18(25)27-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3,(H,24,26) |
InChI Key |
DOVRFYQRWBBYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.